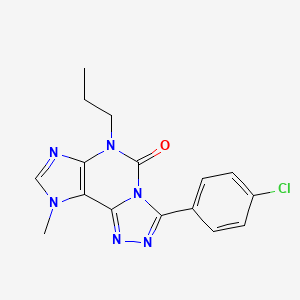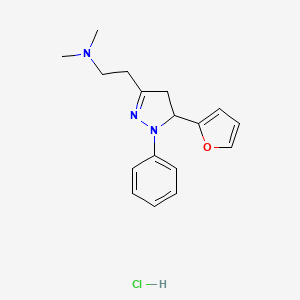
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline is a heterocyclic compound that features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline typically involves the reaction of a chalcone derivative with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazole
- 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazolidine
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline is unique due to its specific structural features, such as the presence of both a furan ring and a dimethylaminoethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
102149-30-4 |
|---|---|
Molekularformel |
C17H22ClN3O |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)11-10-14-13-16(17-9-6-12-21-17)20(18-14)15-7-4-3-5-8-15;/h3-9,12,16H,10-11,13H2,1-2H3;1H |
InChI-Schlüssel |
DTOSOJTYVOGEJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



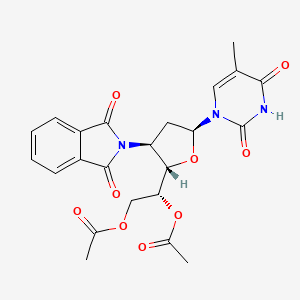
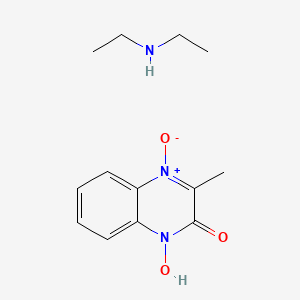
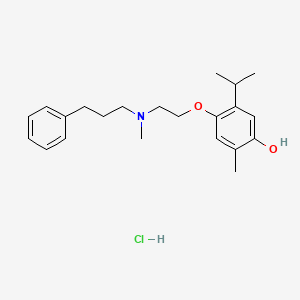
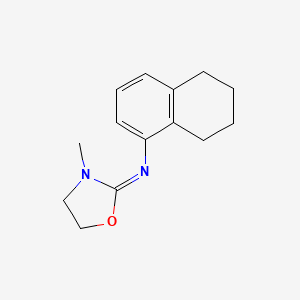
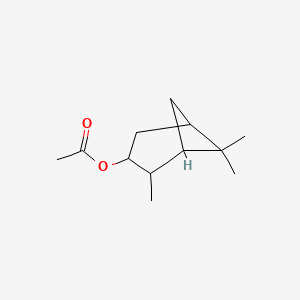
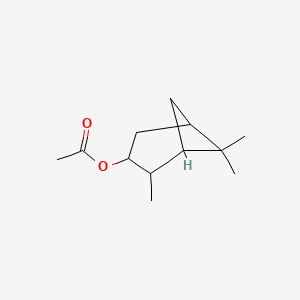

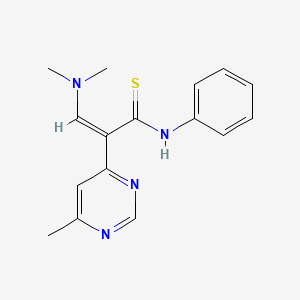
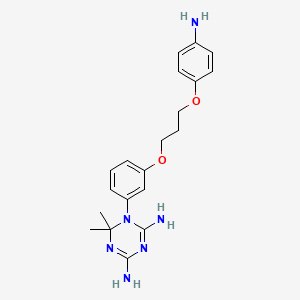
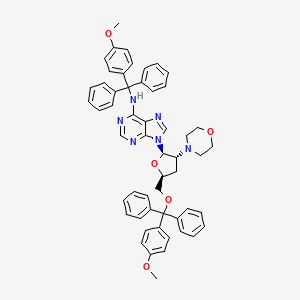
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
